molecular formula C13H24N2O3 B2371187 rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate CAS No. 1932814-26-0

rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate

Cat. No.: B2371187
CAS No.: 1932814-26-0
M. Wt: 256.346
InChI Key: SQGZGDPDWWQMOT-GWCFXTLKSA-N
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Description

rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate: is a complex organic compound with a unique structure that includes a pyrano-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a pyrano-pyrrol derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine: In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-[(3aS,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate
  • tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness: What sets rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate apart is its specific ring structure and the presence of the tert-butyl carbamate group. This unique combination of features provides distinct reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZGDPDWWQMOT-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCOCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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